Ácido elenólico 2-O-glucósido

Descripción general

Descripción

Elenolic acid 2-O-glucoside (EA2G) is a natural compound that is found in olive leaves and fruits. It is a derivative of the polyphenolic compound, oleuropein, which has been extensively studied for its health benefits. EA2G has gained attention in recent years due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Síntesis enzimática de compuestos glucosídicos

El ácido elenólico 2-O-glucósido es un tipo de compuesto glucosídico . Los compuestos glucosídicos se encuentran ampliamente en la naturaleza y han ganado una atención significativa en las industrias médica, cosmética y alimentaria debido a sus diversas propiedades farmacéuticas, actividades biológicas y características de aplicación estable . Principalmente se obtienen mediante extracción directa de plantas, síntesis química y síntesis enzimática . El ácido elenólico 2-O-glucósido puede sintetizarse utilizando métodos enzimáticos .

Aplicaciones biomédicas

Los compuestos glucosídicos como el ácido elenólico 2-O-glucósido tienen aplicaciones en la industria biomédica . Se utilizan en la síntesis de varios productos farmacéuticos debido a sus estructuras estables y diversas actividades biológicas .

Aplicaciones en la industria alimentaria

En la industria alimentaria, los compuestos glucosídicos se utilizan debido a sus características de aplicación estable . El ácido elenólico 2-O-glucósido, al ser un compuesto glucosídico, puede utilizarse en la industria alimentaria para diversas aplicaciones .

Aplicaciones en la industria cosmética

Los compuestos glucosídicos también se utilizan en la industria cosmética . El ácido elenólico 2-O-glucósido, con su estructura estable y diversas actividades biológicas, puede utilizarse en la formulación de diversos productos cosméticos

Safety and Hazards

Direcciones Futuras

The use of solid-state fermentations has been checked as a valuable tool to improve the phenolic extraction, including Elenolic acid 2-O-glucoside . The proposed fermentation processes using the mycelium of Aspergillus awamori, Aspergillus niger, and Aspergillus oryzae lead to an increase in the hydroxytyrosyl and elenolic acid derivatives and could be used at an industrial scale to obtain enriched extracts .

Mecanismo De Acción

Target of Action

Elenolic acid 2-O-glucoside is a secoiridoid glucoside, a class of compounds known for their wide range of biological activities . The primary targets of elenolic acid 2-O-glucoside are L-cells , which are enteroendocrine cells located in the lining of the gut . These cells play a crucial role in regulating energy homeostasis by secreting hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) .

Mode of Action

Elenolic acid 2-O-glucoside interacts with its targets, the L-cells, by stimulating the secretion of GLP-1 and PYY . This interaction involves a rapid increase in intracellular calcium ions ([Ca2+]i) and the production of inositol trisphosphate, indicating that elenolic acid 2-O-glucoside activates phospholipase C (PLC)-mediated signaling .

Biochemical Pathways

The activation of PLC-mediated signaling by elenolic acid 2-O-glucoside leads to the release of GLP-1 and PYY from L-cells . GLP-1 is involved in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon secretion, and delaying gastric emptying . PYY, on the other hand, is known to reduce appetite and food intake .

Result of Action

The stimulation of GLP-1 and PYY secretion by elenolic acid 2-O-glucoside has significant metabolic effects. In vivo studies have shown that a single dose of elenolic acid 2-O-glucoside acutely stimulates GLP-1 and PYY secretion in mice, leading to improved glucose tolerance and insulin levels . Chronic administration of elenolic acid 2-O-glucoside has been shown to normalize fasting blood glucose and restore glucose tolerance in high-fat diet-induced obese mice . Additionally, it suppresses appetite, reduces food intake, promotes weight loss, and reverses perturbed metabolic variables in obese mice .

Action Environment

The action of elenolic acid 2-O-glucoside can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage temperature, as it is recommended to be stored at 28°C

Análisis Bioquímico

Biochemical Properties

Elenolic Acid 2-O-Glucoside interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) in mouse clonal L-cells and isolated mouse ileum crypts . The nature of these interactions involves a rapid increase in intracellular calcium ions and the production of inositol trisphosphate in L-cells, indicating that Elenolic Acid 2-O-Glucoside activates phospholipase C (PLC)-mediated signaling .

Cellular Effects

Elenolic Acid 2-O-Glucoside has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the circulating levels of low-density lipoprotein (LDL)-cholesterol and interleukin-6 (IL-6) and increase the concentrations of leptin and adiponectin . It also influences cell function by attenuating the decreased gene expression of superoxide dismutase 1 (SOD-1), glutathione reductase (GSR), glucokinase (GCK), and glycogen synthase kinase 3 beta (GSK-3β) in the liver .

Molecular Mechanism

The molecular mechanism of action of Elenolic Acid 2-O-Glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to induce a rapid increase in intracellular calcium ions and the production of inositol trisphosphate in L-cells, indicating that it activates phospholipase C (PLC)-mediated signaling .

Temporal Effects in Laboratory Settings

The effects of Elenolic Acid 2-O-Glucoside change over time in laboratory settings. For instance, a single dose of Elenolic Acid 2-O-Glucoside has been shown to acutely stimulate GLP-1 and PYY secretion in mice, accompanied by an improved glucose tolerance and insulin levels . Furthermore, oral administration of Elenolic Acid 2-O-Glucoside at a dose of 50 mg/kg/day for 2 weeks normalized the fasting blood glucose and restored glucose tolerance in high-fat diet-induced obese (DIO) mice .

Dosage Effects in Animal Models

The effects of Elenolic Acid 2-O-Glucoside vary with different dosages in animal models. For example, obese mice on a high-fat diet who were given doses of 50 mg/kg/day for two weeks attained glucose tolerance and fasting blood glucose levels equivalent to their peers on a standard diet .

Metabolic Pathways

Elenolic Acid 2-O-Glucoside is involved in several metabolic pathways. For instance, it has been shown to enrich short-chain fatty acid (SCFA)-producing bacteria, inhibit harmful bacteria, and regulate operational taxonomic unit (OTU) abundance and the intestinal transport rate in the gut microbiota to affect SCFA content in the intestine .

Transport and Distribution

It is known that Elenolic Acid 2-O-Glucoside can stimulate the secretion of GLP-1 and PYY in mouse clonal L-cells and isolated mouse ileum crypts , suggesting that it may be transported to these cells and tissues.

Subcellular Localization

Given its ability to stimulate the secretion of GLP-1 and PYY in mouse clonal L-cells and isolated mouse ileum crypts , it is likely that it is localized in these cells where it exerts its effects.

Propiedades

IUPAC Name |

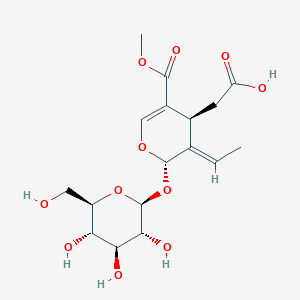

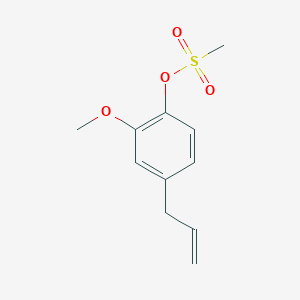

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCVKBFEPYGZSL-JYVCFIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313328 | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60539-23-3 | |

| Record name | Oleoside 11-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60539-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoside 11-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

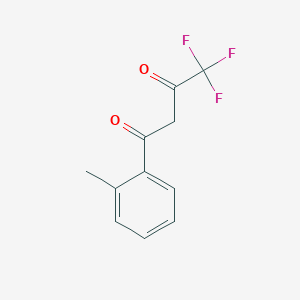

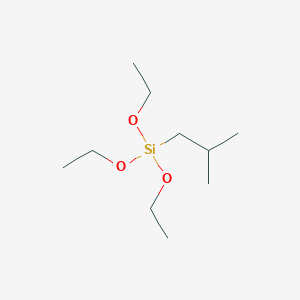

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)